C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
Description
C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a piperidine-derived compound featuring a 4-fluorobenzyl substituent at the piperidine nitrogen and a methylamine group at the 3-position of the piperidine ring. The fluorine atom at the para position of the benzyl group enhances its electronic and steric properties, making it a candidate for pharmacological studies targeting receptors such as serotonin or dopamine transporters . This compound is structurally related to intermediates used in the synthesis of deuterated amines and pharmacopeial reference standards, as evidenced by its analogs in synthetic and regulatory contexts .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFDDMXSHWCOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride centers on constructing the piperidine core, followed by sequential functionalization. The general pathway involves:
-
Piperidine Ring Formation : Starting from piperidin-3-one or its derivatives, the ring is functionalized at the 3-position.
-
4-Fluoro-benzyl Introduction : Alkylation using 4-fluoro-benzyl bromide or chloride under basic conditions.
-
Methylamine Incorporation : Reductive amination with methylamine and a borohydride reagent.
-
Hydrochloride Salt Formation : Acidification with hydrochloric acid to stabilize the product.
A critical challenge lies in controlling stereochemistry and minimizing impurities, such as dihydro byproducts, which are mitigated through optimized reaction temperatures (25–30°C) and selective reducing agents.
Alkylation of Piperidin-3-one
The piperidine ring is alkylated at the nitrogen atom using 4-fluoro-benzyl halides. For example, reacting piperidin-3-one with 4-fluoro-benzyl bromide in the presence of potassium carbonate in acetonitrile at reflux yields 1-(4-fluoro-benzyl)piperidin-3-one. This step achieves >85% yield when conducted under inert atmosphere to prevent oxidation.
Reductive Amination
The ketone group at the 3-position undergoes reductive amination with methylamine. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature is preferred, producing the secondary amine with >90% conversion. Alternatives like sodium cyanoborohydride are less efficient, yielding ~75% due to competing side reactions.
Salt Formation
The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt with 95–98% purity after recrystallization.
Comparative Analysis of Methodologies
Method from EP2994454B1
This patent describes a scalable route starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Key modifications for the 4-fluoro derivative include:
US20160122354A1 Protocol
Focused on impurity control, this method employs low-temperature (0–5°C) deprotection with hydrobromic acid in acetic acid to minimize dihydro impurities. The final hydrochloride salt is isolated via antisolvent crystallization using tert-butyl methyl ether, achieving 99.2% purity.
Solvent and Reagent Optimization
| Parameter | EP2994454B1 | US20160122354A1 |
|---|---|---|
| Alkylation Solvent | Acetonitrile | Dichloromethane |
| Reducing Agent | STAB | Sodium cyanoborohydride |
| Deprotection Acid | HBr/AcOH | HCl/EtOH |
| Overall Yield | 76% | 68% |
| Purity | 98.5% | 99.2% |
STAB outperforms sodium cyanoborohydride in reducing reaction time (2h vs. 6h) and minimizing over-reduction byproducts.
Critical Process Parameters
Temperature Control
Maintaining 25–30°C during debenzylation prevents exothermic side reactions, reducing dihydro impurity formation to <0.1%. Elevated temperatures (>40°C) promote degradation, lowering yields by 15–20%.
Chiral Resolution (If Applicable)
While the target compound’s stereochemistry is unspecified, enantioselective synthesis may employ chiral acids like ditoluoyl-L-tartaric acid for resolving racemic mixtures. This step, however, adds complexity and cost, making it optional unless stereopurity is required.
Impurity Profiling and Mitigation
Common impurities include:
-
Dihydro Derivative : Formed via over-reduction during amination. Controlled by limiting STAB stoichiometry (1.1 equiv).
-
N-Benzyl Byproducts : Result from incomplete alkylation, mitigated by excess 4-fluoro-benzyl bromide (1.5 equiv).
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures final purity >98%.
Scalability and Industrial Feasibility
The EP2994454B1 method is preferred for scale-up due to:
Chemical Reactions Analysis
Amine-Alkylation and Acylation Reactions
The primary amine group (-NHCH₃) undergoes typical nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form secondary amines. For example:
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. This reaction is catalyzed by bases like triethylamine:
Yields depend on steric hindrance from the piperidine ring .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorobenzyl group participates in meta-directed EAS due to the electron-withdrawing fluorine atom:
Note : Steric hindrance from the piperidine ring reduces reactivity at the ortho position .
Reductive Amination and Hydrogenation
-
Reductive Amination : The methylamine group can react with ketones or aldehydes (e.g., formaldehyde) under hydrogenation conditions (H₂/Pd-C or NaBH₃CN) to form tertiary amines .
-
Piperidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Raney Ni) at 50–80°C reduces the piperidine ring to a pyrrolidine analog, though this is rarely reported due to stability concerns .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes neutralization with strong bases (e.g., NaOH):
The free base form is more reactive in organic solvents, enabling further derivatization .
Coupling Reactions
The amine group participates in amide bond formation with carboxylic acids using coupling agents like HOBt/HBTU:
Typical conditions: DMF or DCM, 0–25°C, yields 60–80% .
Reactivity with Organometallic Reagents
-
Grignard Reactions : The fluorobenzyl group can react with Grignard reagents (e.g., CH₃MgBr) in THF at -78°C to form alkylated aromatic derivatives, though competing amine reactivity may require protection .
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is primarily utilized in the following areas:
Medicinal Chemistry
This compound serves as a significant intermediate in synthesizing various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic drugs.
Neuropharmacology
Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Receptor Binding Studies
Studies have shown that this compound can bind to specific receptors, modulating their activity. For instance, it has been evaluated for its affinity towards serotonin receptors, which is crucial for understanding its pharmacological effects.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Study on Antidepressant Effects
A study demonstrated that this compound significantly impacted serotonin uptake in vitro, suggesting its potential use as an antidepressant. The results indicated a marked increase in serotonin levels when tested on neuronal cultures, pointing towards its efficacy in enhancing mood regulation.
Analgesic Properties
Research conducted on animal models indicated that administration of this compound resulted in a notable decrease in pain response. This finding supports its potential application as an analgesic agent, warranting further investigation into its mechanism of action and therapeutic dosage.
Mechanism of Action
The mechanism of action of C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the fluorobenzyl group play crucial roles in binding to receptors or enzymes, modulating their activity. The methylamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and distinguishing properties:
Key Research Findings
Substituent Position Effects :
- The 4-fluoro derivative exhibits higher metabolic stability compared to the 3-fluoro analog due to reduced steric hindrance in cytochrome P450 interactions .
- Replacement of fluorine with trifluoromethyl (as in ) enhances blood-brain barrier penetration but increases hepatotoxicity risks in preclinical models.
Synthetic Accessibility :
- Deuterated analogs (e.g., deuterated methylamine hydrochlorides) are synthesized via Pd/C-catalyzed hydrogenation, a method applicable to the target compound’s derivatives .
Regulatory Context :
- The compound shares structural motifs with USP Sibutramine-related compounds (e.g., chlorophenylcyclobutyl derivatives), which are pharmacopeial standards for impurity profiling .
Biological Activity
C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- 4-Fluorobenzyl Group : A benzyl group with a fluorine substituent, enhancing lipophilicity and receptor binding.
- Methylamine Group : This group contributes to the compound's basicity and potential interactions with biological targets.
The molecular formula is , and its hydrochloride form improves solubility, facilitating various biological assays and applications in drug development .
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine moiety, along with the fluorobenzyl substitution, allows for significant binding affinity to various molecular targets. The methylamine group participates in hydrogen bonding, which can enhance the compound's efficacy in modulating receptor activity .
1. Receptor Interaction
Research indicates that this compound may act on several neurotransmitter receptors, particularly those associated with neurological functions. Preliminary studies suggest potential interactions with serotonin receptors, which are crucial for mood regulation and cognitive functions .
2. Antitumor Activity
This compound has shown promise in preliminary studies as an antitumor agent. For instance, compounds with similar piperidine structures have been noted for their ability to inhibit Class I PI3-kinase enzymes, which play a significant role in cancer cell proliferation. This inhibition could lead to reduced tumor growth in various cancer models .
3. Pharmacological Studies
In pharmacological studies, derivatives of this compound have exhibited varying degrees of inhibitory activity against key enzymes involved in cellular signaling pathways. For example, some derivatives have shown potent inhibition against kinases related to cancer progression .
Case Studies
Q & A
Q. Conflicting bioactivity data across studies: How to reconcile?
- Methodology : Standardize assay conditions (e.g., cell line, incubation time). For IC₅₀ variations in kinase inhibition, validate using a reference inhibitor (e.g., staurosporine) and ensure compound solubility via dynamic light scattering (DLS) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
